Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular weight of 208.19 . It is used in various applications and research .
Molecular Structure Analysis
The molecular structure of Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results from these methods were found to be consistent . The negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Physical And Chemical Properties Analysis
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a solid substance with a molecular weight of 208.19 . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Application in Antituberculosis Agents
- Summary of the Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Compounds of the imidazo[1,2-a]pyridine class, such as Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, the development of these compounds typically involves synthetic organic chemistry and is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it is mentioned that these compounds exhibit significant activity against MDR-TB and XDR-TB .
It’s important to note that this compound is part of the imidazopyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . However, the specific applications of this compound might not be fully explored or documented yet.
Safety And Hazards
properties
IUPAC Name |
ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIHOAPJLWZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857514 | |
Record name | Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
1260843-88-6 | |
Record name | Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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